



Application Note: Headspace Analysis of Cedramber for Quality Control and Fragrance Profiling

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Compound of Interest		
Compound Name:	Cedramber	
Cat. No.:	B1593874	Get Quote

Abstract

Cedramber, a synthetic woody-amber fragrance ingredient, is prized for its diffusive and fixative properties in perfumery. Ensuring the purity and consistent olfactory profile of Cedramber is critical for its application in fine fragrances and consumer products. This application note details a robust protocol for the headspace analysis of Cedramber using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method allows for the identification and semi-quantitative analysis of Cedramber and any potential volatile impurities, making it an essential tool for quality control, stability testing, and the analysis of complex fragrance mixtures.

Introduction

Cedramber, chemically known as methyl cedryl ether, is a key synthetic molecule that imparts a dry, woody, and ambergris-like character to fragrances.[1] Its low volatility and high molecular weight contribute to its role as a base note and fixative, enhancing the longevity of other fragrance components.[1] Given its importance, a reliable analytical method is required to assess its identity and purity. Headspace analysis, particularly HS-SPME, is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from a sample matrix.[2][3] This note provides a comprehensive protocol for the HS-SPME-GC-MS analysis of **Cedramber**, suitable for researchers, quality control analysts, and fragrance development professionals.



Physicochemical Properties of Cedramber

A thorough understanding of **Cedramber**'s properties is fundamental to developing an effective headspace analysis method.

Property	Value	Reference
Chemical Name	(1S,2R,5S,7R,8R)-8-Methoxy- 2,6,6,8- tetramethyltricyclo[5.3.1.0 ¹ , ⁵]un decane	[1]
Synonyms	Cedryl methyl ether, Cedrol methyl ether	[1][4]
CAS Number	67874-81-1	[1][5]
Molecular Formula	C16H28O	[1][5]
Molecular Weight	236.4 g/mol	[1][5]
Appearance	Pale yellow liquid	[1]
Odor Profile	Dry, woody, ambergris-like, with cedar and patchouli nuances	[1]
Boiling Point	259 °C	[6]
Vapor Pressure	0.003798 mm Hg @ 23°C	[7]
Log P	4.6	[6]

Experimental Protocol: HS-SPME-GC-MS Analysis of Cedramber

This protocol is designed for the qualitative and semi-quantitative analysis of **Cedramber** and potential volatile impurities.

Materials and Reagents



- Sample: Cedramber (liquid)
- Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa
- SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
 50/30 µm (recommended for broad range of volatiles)
- GC-MS System: Gas chromatograph coupled with a mass spectrometer detector (e.g., Agilent, Shimadzu, Thermo Fisher)
- Heating Block/Incubator: Capable of maintaining the required temperature with agitation.

Sample Preparation

- Accurately weigh approximately 100 mg of the Cedramber sample into a 20 mL headspace vial.
- Seal the vial immediately with the screw cap.
- Prepare a blank sample containing an empty vial to check for system contaminants.

HS-SPME Procedure

- Incubation/Equilibration: Place the sealed vial into a heating block set at 80°C. Allow the sample to equilibrate for 15 minutes with gentle agitation. This temperature is high enough to increase the vapor pressure of **Cedramber** without causing thermal degradation.
- Extraction:
 - Manually or automatically insert the SPME fiber assembly through the vial septum.
 - Expose the fiber to the headspace above the liquid sample for 30 minutes at 80°C. Do not immerse the fiber in the liquid.
 - After the extraction period, retract the fiber back into the needle sheath.

GC-MS Analysis

• Injection: Immediately insert the SPME fiber assembly into the GC injection port.



• Desorption: Expose the fiber in the heated injection port to desorb the analytes onto the GC column.

• GC-MS Parameters:

Parameter	Recommended Setting
Injector Temperature	260 °C
Injection Mode	Splitless
Desorption Time	5 minutes
Carrier Gas	Helium, constant flow at 1.0 mL/min
Oven Program	- Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: 5 minutes at 280 °C
GC Column	DB-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent
Transfer Line Temp	280 °C
Ion Source Temp	230 °C
Quadrupole Temp	150 °C
Mass Range	40-400 amu
Ionization Mode	Electron Ionization (EI) at 70 eV

Data Analysis

- Identify the Cedramber peak based on its retention time and mass spectrum.
- Compare the resulting mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation.
- Identify any other significant peaks in the chromatogram as potential impurities or related substances.



 Perform semi-quantitative analysis by comparing the peak area of Cedramber to the total peak area of all integrated peaks.

Expected Results

The primary peak in the total ion chromatogram (TIC) should correspond to **Cedramber** (methyl cedryl ether). Minor peaks may indicate the presence of residual starting materials from its synthesis (e.g., cedrol), isomers, or degradation products.

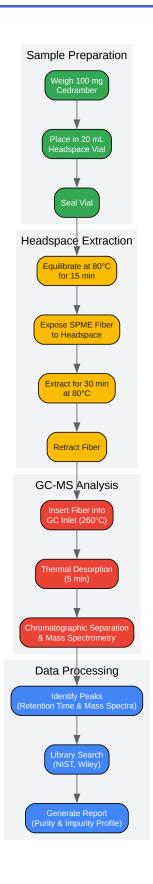
Compound	Expected Retention Time (min)	Key Mass Fragments (m/z)	Potential Source
Cedramber	~15-18	236 (M+), 221, 205, 177, 161	Target Analyte
Cedrol	~14-16	222 (M+), 207, 161, 151, 135	Synthesis Precursor
Isocedryl methyl ether	Varies	236 (M+), 221, 205, 177, 161	Isomeric Impurity

Note: Retention times are estimates and will vary based on the specific instrument and conditions.

Visualizations

Caption: Chemical structure and properties of **Cedramber**.





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Caption: Experimental workflow for HS-SPME-GC-MS analysis.



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